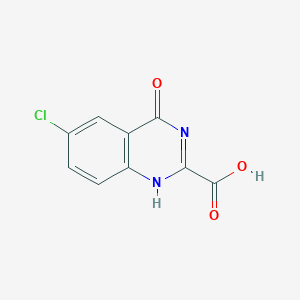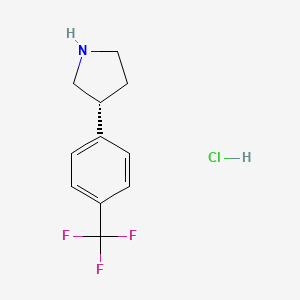
Ethyl 6-chloro-2-(pyridin-2-YL)pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine ring and an ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 2-chloropyridine with ethyl 2-aminopyrimidine-4-carboxylate under basic conditions, followed by chlorination to introduce the chlorine atom at the 6-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
化学反应分析
Types of Reactions
Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and pyrimidine rings.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substituted derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions.
Carboxylic acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
科学研究应用
Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate has several applications in scientific research:
Medicinal chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological studies: The compound is used in studies to understand the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical synthesis: It is employed as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyridine rings can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The ester group may also play a role in modulating the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical properties and biological activities. The chlorine atom at the 6-position of the pyrimidine ring further enhances its reactivity and potential for derivatization .
属性
IUPAC Name |
ethyl 6-chloro-2-pyridin-2-ylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-10(13)16-11(15-9)8-5-3-4-6-14-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLCTDJGZVGBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)C2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-2-azaniumyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoate](/img/structure/B7987747.png)





![4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B7987792.png)
![[5-bromo-3-(bromomethyl)pyridin-2-yl]azanium;bromide](/img/structure/B7987799.png)

